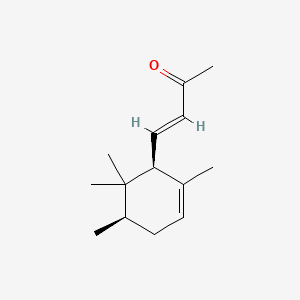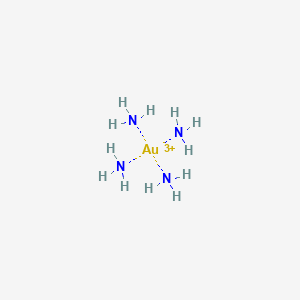
tetraamminegold(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraamminegold(3+) is a gold coordination entity.
Scientific Research Applications
Anti-Cancer Properties
Gold(III) compounds, including tetraamminegold(III), have been extensively researched for their potential anti-cancer properties. These compounds are known for their stability under physiological conditions and have shown promising anti-cancer activities. Gold(III) compounds, such as gold(III) porphyrins, have demonstrated high potency in killing human cancer cells, including drug-resistant variants, through apoptotic pathways (Che & Sun, 2003). Another study highlighted the in vitro and in vivo anti-cancer efficacy of gold(III) porphyrin compounds, particularly their ability to inhibit cancer metastasis (Lum et al., 2010).
Luminescent Materials
Tetraamminegold(III) has been utilized in the development of luminescent materials. These materials have potential applications in plastic electronics and biomedical sciences. The structural properties of gold(III) compounds contribute to their unique luminescent characteristics, making them suitable for various applications (Frath et al., 2014).
Nanotechnology and Environmental Impact
Studies have also focused on the impact of gold nanoparticles, including those derived from gold(III) compounds, on the environment and biota. For instance, research on barley plants exposed to gold nanoparticles revealed accumulation in plant roots and concentration-dependent effects on nutrient uptake and biomass production (Feichtmeier et al., 2015).
Solution-Processable Organic Light-Emitting Devices
Gold(III) complexes, such as those derived from tetraamminegold(III), have been applied in the development of solution-processable organic light-emitting devices (OLEDs). These complexes exhibit high photoluminescence quantum yields, making them effective for use in OLEDs with efficient light emission (Wong et al., 2017).
properties
Molecular Formula |
AuH12N4+3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
azane;gold(3+) |
InChI |
InChI=1S/Au.4H3N/h;4*1H3/q+3;;;; |
InChI Key |
UKGCBKAJSJSHOL-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.[Au+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B1237591.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
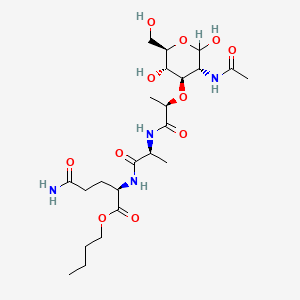
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
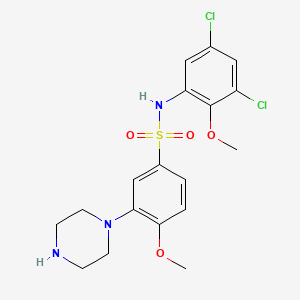
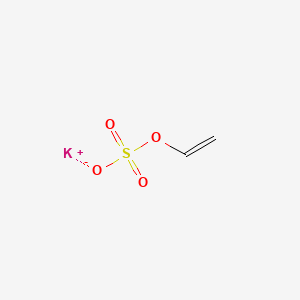
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)

